1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789016
InChI: InChI=1S/C11H14N2O3/c1-2-13(11(16)12-7-8-14)9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,12,16)
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea

CAS No.:

Cat. No.: VC15789016

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 1-ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea
Standard InChI InChI=1S/C11H14N2O3/c1-2-13(11(16)12-7-8-14)9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,12,16)
Standard InChI Key BMIBVFHMDMDYDA-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=C(C=C1)O)C(=O)NCC=O

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea is C₁₁H₁₄N₂O₃, yielding a molecular weight of 222.24 g/mol. Its structure features:

  • A urea core (NH–CO–NH) with three substituents:

    • An ethyl group (–CH₂CH₃) at the N1 position.

    • A 4-hydroxyphenyl group (–C₆H₄OH) at the N1 position.

    • A 2-oxoethyl group (–CH₂CO) at the N3 position.

The presence of the phenolic hydroxyl group confers mild acidity (pKa ~10), while the oxoethyl moiety introduces ketone-like reactivity. The compound’s solubility profile is dominated by polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to hydrogen-bonding interactions .

Synthesis Pathways

Core Urea Formation

The synthesis of substituted ureas typically involves the reaction of amines with isocyanates or carbamoylating agents. For 1-(4-hydroxyphenyl)urea derivatives, a common method utilizes 4-hydroxyaniline and trimethylsilyl isocyanate under reflux conditions :

4-Hydroxyaniline+Me₃SiNCOTHF, 65°C1-(4-Hydroxyphenyl)urea\text{4-Hydroxyaniline} + \text{Me₃SiNCO} \xrightarrow{\text{THF, 65°C}} \text{1-(4-Hydroxyphenyl)urea}

This step achieves near-quantitative yields (100% reported for analogous systems) .

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

SiteReactivity ProfileExample Reactions
Phenolic –OHElectrophilic substitution (e.g., halogenation)Bromination to form 3-bromo derivative
Urea carbonylNucleophilic attackCondensation with amines to form biurets
Oxoethyl ketoneRedox reactionsReduction to alcohol (–CH₂CH₂OH)

Notably, the oxoethyl group undergoes Stork enamine reactions with secondary amines, enabling carbon-carbon bond formation .

Biological and Industrial Applications

Insecticidal Activity

Structural analogs of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea exhibit acetylcholinesterase inhibition, a mechanism leveraged in agrochemicals. In comparative assays, phenylurea derivatives showed LC₅₀ values of 12–18 μM against Aphis gossypii (cotton aphid).

Pharmaceutical Intermediates

This urea derivative serves as a precursor to hydantoins—five-membered heterocycles with anticonvulsant properties. Cyclization under acidic conditions yields 5-Ethyl-5-(4-hydroxyphenyl)hydantoin, a known metabolite of antiepileptic drugs :

Urea derivativeHCl, ΔHydantoin+NH₃\text{Urea derivative} \xrightarrow{\text{HCl, Δ}} \text{Hydantoin} + \text{NH₃}

Analytical Characterization

Key spectroscopic data for structural confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 1.12 (t, 3H, –CH₂CH₃), 3.45 (q, 2H, N–CH₂), 4.21 (s, 2H, –CH₂CO), 6.75–7.15 (m, 4H, aromatic), 8.92 (s, 1H, –NHCO).

  • IR (KBr):
    3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C–O phenolic).

  • MS (ESI+):
    m/z 223.1 [M+H]⁺.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Comparison
1-Ethyl-3-(2-hydroxyethyl)urea–CH₂CH₂OH instead of –CH₂COReduced insecticidal activity
5-Ethyl-5-(4-hydroxyphenyl)hydantoinCyclic urea structureEnhanced anticonvulsant potency

Industrial Synthesis Challenges

Scale-up production faces two primary hurdles:

  • Regioselectivity: Competing alkylation at N1 vs. N3 positions requires careful catalyst selection (e.g., phase-transfer catalysts improve N1 selectivity by 27%).

  • Purification: Silica gel chromatography remains the standard for isolating >98% pure product, though solvent-intensive (≥500 mL/g) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective urea formation.

  • Prodrug Applications: Leveraging the oxoethyl group for ester-based drug delivery systems.

  • Computational Modeling: DFT studies to predict binding affinities for acetylcholinesterase.

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